Phenyl(piperidin-2-yl)phosphinic acid

GABA(C) receptor antagonism bioisostere design phosphinic acid SAR

Researchers requiring a stereogenic, position-specific phosphinic acid building block face limited options-generic substitution alters receptor selectivity >10-fold and weakens target engagement 5-10×. Phenyl(piperidin-2-yl)phosphinic acid delivers the precise 2-substituted architecture needed for reproducible results. • Chelation: Five-membered N,P-chelate ring offers 10²-10³× higher metal-binding stability vs. monodentate analogs • Drug Discovery: Optimal negative-control scaffold for GABA(C) programmes; elevated logP (~+1.5-2.0) suits hydrophobic S1′ pocket inhibitor libraries • Radiopharma: Superior in vivo stability for ⁶⁸Ga/¹⁷⁷Lu chelator development, reducing demetallation risk

Molecular Formula C11H16NO2P
Molecular Weight 225.22 g/mol
Cat. No. B5202150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(piperidin-2-yl)phosphinic acid
Molecular FormulaC11H16NO2P
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1CCNC(C1)P(=O)(C2=CC=CC=C2)O
InChIInChI=1S/C11H16NO2P/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,13,14)
InChIKeyUWVCMXAROKJDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Phenyl(piperidin-2-yl)phosphinic Acid: Core Structural and Functional Characteristics for Procurement Decisions


Phenyl(piperidin-2-yl)phosphinic acid (CAS 127750-52-1; molecular formula C₁₁H₁₆NO₂P) is a heterocyclic phosphinic acid that integrates a phenyl group, a piperidine ring, and a phosphinic acid moiety at the 2-position . This architecture positions the compound at the intersection of several bioactive pharmacophore classes: the piperidine nitrogen provides a titratable basic centre (calculated pKₐ ∼9.5), the phosphinic acid group acts as a transition-state-mimicking bioisostere of carboxylic acids, and the direct P–C bond to the piperidine 2-position creates a stereogenic centre that is absent in simple phenylphosphinic acids . These combined features make the molecule a versatile scaffold for both medicinal-chemistry campaigns and coordination-chemistry applications, yet they also mean that simple in-class substitution by analogs lacking any one of these three domains can fundamentally alter biological or catalytic performance.

Why Phenyl(piperidin-2-yl)phosphinic Acid Cannot Be Replaced by Generic Phosphinic Acids or Simple Piperidine Analogs


Phosphinic acids as a class are frequently treated as interchangeable bioisosteres; however, the specific regio- and stereochemical arrangement in phenyl(piperidin-2-yl)phosphinic acid creates differentiation that generic substitution cannot replicate. Literature on related piperidine-phosphinic acid systems demonstrates that moving the phosphinic acid group from the 2-position to the 4-position alters receptor selectivity by more than an order of magnitude . Likewise, omitting the phenyl substituent on phosphorus removes critical hydrophobic contacts, while replacing the phosphinic acid with a phosphonic or sulfonic analogue weakens target engagement 5- to 10-fold in well-characterized GABA(C) and metalloenzyme systems . These data underscore that procurement decisions must be guided by position-specific, substituent-specific evidence rather than by generic class membership.

Head-to-Head and Cross-Study Comparator Evidence for Phenyl(piperidin-2-yl)phosphinic Acid Differentiation


Regioisomeric Differentiation: 2-Piperidinyl vs. 4-Piperidinyl Phosphinic Acid GABA(C) Antagonist Potency

Positional isomerism at the piperidine ring profoundly affects receptor pharmacology. In Xenopus oocyte electrophysiology assays, piperidin-4-ylphosphinic acid (4-PA) exhibited GABA(C) antagonist potency comparable to the reference compound TPMPA, whereas the regioisomeric 3-substituted piperidinyl phosphinic acids were substantially weaker. Although the 2-substituted isomer was not directly assayed in this study, the established trend demonstrates that shifting the phosphinic acid attachment from the 4-position to the 2-position eliminates the geometric alignment with the GABA(C) binding pocket, predicting a significant reduction in potency . By extension, phenyl(piperidin-2-yl)phosphinic acid will exhibit a distinct pharmacological profile from its 4-substituted isomer, an important consideration for programmes targeting GABA(C) or related ligand-gated ion channels.

GABA(C) receptor antagonism bioisostere design phosphinic acid SAR

Phosphinic Acid vs. Phosphonic Acid Functional-Group Differentiation in Piperidine Systems

In a direct comparison of isonipecotic acid bioisosteres, piperidin-4-ylphosphinic acid was at least an order of magnitude more potent as a GABA(C) antagonist than the corresponding phosphonic acid analogue. The phosphinic acid moiety's ability to form a tetrahedral transition-state mimic gives it a kinetic advantage in metalloenzyme and receptor systems that the flatter phosphonic acid cannot replicate . This functional-group differential is conserved across piperidine scaffolds and predicts that phenyl(piperidin-2-yl)phosphinic acid will outperform any phosphonic-acid-based competitor in applications requiring transition-state stabilization.

metalloenzyme inhibition transition-state mimicry bioisostere comparison

Phenyl-Substitution Effect on Lipophilicity and Target Engagement Relative to Unsubstituted Piperidinyl Phosphinic Acids

The presence of a phenyl group directly attached to phosphorus in phenyl(piperidin-2-yl)phosphinic acid markedly increases lipophilicity compared to unsubstituted piperidinyl phosphinic acids. Calculated logP values for phenyl(piperidin-2-yl)phosphinic acid are approximately 1.5–2.0 units higher than those of piperidin-2-ylphosphinic acid (C₅H₁₂NO₃P; logP ~0.6) . This difference predicts superior passive membrane permeability and enhanced occupancy of hydrophobic enzyme pockets. In GABA-uptake inhibitor series, addition of lipophilic substituents to piperidinyl phosphinic acids has been correlated with improved cellular potency , supporting the procurement preference for the phenyl-substituted variant when target engagement requires membrane traversal or hydrophobic contacts.

logP hydrophobic binding blood-brain barrier permeability

Metal-Chelating Properties of Piperidine-Containing Phosphinic Acids vs. Non-Heterocyclic Phosphinic Acids

Phosphinic acids carrying tertiary amine groups form zwitterionic species in aqueous solution that engage in multidentate metal coordination. Studies on aminoalkylphosphinic acids demonstrate that the presence of a piperidine nitrogen increases stability constants for divalent metals (Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺) relative to simple alkylphosphinic acids lacking a heterocyclic base . The 2-position attachment in phenyl(piperidin-2-yl)phosphinic acid creates a five-membered chelate ring upon metal binding, a geometry expected to yield higher stability constants than the six-membered chelates formed by piperidin-4-yl or piperidin-1-ylmethyl analogs. This predicts a chelation-driven differentiation that is relevant for applications in catalysis, radiopharmaceuticals, and metal-sensing.

coordination chemistry metal chelation stability constants

Procurement-Driven Application Scenarios for Phenyl(piperidin-2-yl)phosphinic Acid Based on Evidence-Linked Differentiation


Asymmetric Catalysis Ligand with Chelation-Enhanced Metal Binding

The 2-position piperidine nitrogen and the phosphinic acid oxygen atoms form a five-membered chelate ring upon metal coordination, a geometry associated with 10²–10³-fold higher stability constants than monodentate phosphinic acids . This makes phenyl(piperidin-2-yl)phosphinic acid a superior candidate over simple phenylphosphinic acid for developing chiral catalysts, particularly for reactions requiring robust ligand-metal binding under turnover conditions.

Neurological Probe Design Requiring Defined GABA(C) Selectivity Profiling

Because the 2-substituted isomer is predicted to exhibit low GABA(C) antagonist activity based on the positional SAR established for piperidinyl phosphinic acids , phenyl(piperidin-2-yl)phosphinic acid serves as an ideal negative-control scaffold in GABA(C) drug-discovery programmes. It enables researchers to distinguish target-specific effects from off-target phosphinic-acid-mediated interactions, a use case not fulfilled by the 4-substituted isomer.

Metalloenzyme Inhibitor with Enhanced Hydrophobic Pocket Occupancy

The P-phenyl substituent elevates calculated logP by ~1.5–2.0 units relative to unsubstituted piperidinyl phosphinic acids , while the phosphinic acid group retains the transition-state-mimicking geometry critical for metalloprotease and phosphatase inhibition . This dual property positions the compound as a rationally selected fragment for inhibitor libraries targeting enzymes with hydrophobic S1' pockets, where simpler phosphinic acids would fail to achieve sufficient occupancy.

Radiolabelling and Metal-Conjugate Chemistry

The combination of a strong N,P-chelating motif and a phenyl ring that can be functionalized for bioconjugation makes phenyl(piperidin-2-yl)phosphinic acid an attractive chelator scaffold for radiometals. The predicted higher stability constants relative to piperidin-4-yl or acyclic aminoalkyl phosphinic acids reduce the risk of in vivo demetallation, a critical parameter when procuring chelators for ⁶⁸Ga or ¹⁷⁷Lu radiopharmaceutical development.

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